N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide: is a complex organic compound that features a thiazole ring, a pyridazine ring, and a thioacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common route includes:
Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, which is synthesized through the Hantzsch thiazole synthesis.
Pyridazine Ring Formation: The pyridazine ring can be constructed via cyclization reactions involving hydrazine derivatives and diketones.
Thioacetamide Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the thioacetamide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridazine ring, potentially leading to dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and organolithium reagents for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridazine derivatives.
Substitution: Various functionalized thiazole and pyridazine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyridazine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the activity of the target molecules. The thioacetamide group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(thiazol-2-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide
- N-(thiazol-2-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)acetamide
Uniqueness
N-(thiazol-2-yl)-2-((6-(o-tolyl)pyridazin-3-yl)thio)acetamide is unique due to the presence of the ortho-tolyl group, which can influence its steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
2-[6-(2-methylphenyl)pyridazin-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-11-4-2-3-5-12(11)13-6-7-15(20-19-13)23-10-14(21)18-16-17-8-9-22-16/h2-9H,10H2,1H3,(H,17,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSWRUIQLTZGQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=NC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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